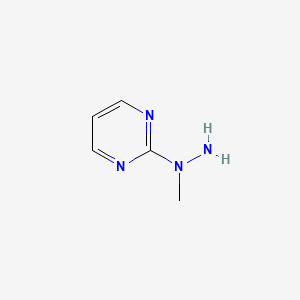

2-(1-Methylhydrazinyl)pyrimidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-1-pyrimidin-2-ylhydrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4/c1-9(6)5-7-3-2-4-8-5/h2-4H,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMULQEPLDSVNMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=NC=CC=N1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-(1-Methylhydrazinyl)pyrimidine chemical structure and properties

This technical guide provides an in-depth analysis of 2-(1-Methylhydrazinyl)pyrimidine , a specialized heterocyclic building block used in the synthesis of bioactive fused ring systems and pharmaceutical intermediates.

Executive Summary

This compound (also identified as 1-Methyl-1-(pyrimidin-2-yl)hydrazine ) is a bifunctional pyrimidine derivative characterized by an N-methylated hydrazine moiety attached at the C2 position. It serves as a critical "hydrazine surrogate" in medicinal chemistry, offering a pre-methylated nitrogen center that enables the regioselective construction of N-methylated fused heterocycles such as pyrazolo[1,5-a]pyrimidines and [1,2,4]triazolo[4,3-a]pyrimidines . These fused systems are privileged scaffolds in the development of kinase inhibitors (e.g., EGFR, FAK) and ion channel modulators (e.g., Nav1.2).

Chemical Identity & Structural Analysis[1][2][3]

| Property | Detail |

| Chemical Name | This compound |

| IUPAC Name | 1-Methyl-1-(pyrimidin-2-yl)hydrazine |

| Molecular Formula | |

| Molecular Weight | 124.14 g/mol |

| Core Structure | Pyrimidine ring substituted at C2 with an |

| Key Functional Groups | [1][2][3][4][5][6][7][8] • Electron-deficient Pyrimidine ring• Nucleophilic Hydrazine ( |

| Physical State | Typically a low-melting solid or viscous oil (dependent on purity) |

Structural Features

The molecule features a pyrimidine core which is electron-deficient, making the attached hydrazine group less basic than alkyl hydrazines but still sufficiently nucleophilic for condensation reactions. The N-methyl group at the 1-position of the hydrazine tail (proximal to the ring) introduces steric bulk and prevents tautomerization to the hydrazone form, fixing the geometry and directing subsequent cyclization reactions.

Synthesis & Manufacturing

The synthesis of this compound is primarily achieved via Nucleophilic Aromatic Substitution (

Reaction Mechanism

The reaction involves the attack of methylhydrazine on the electron-deficient C2 position of 2-chloropyrimidine .

-

Challenge: Methylhydrazine (

) has two nucleophilic nitrogen atoms: the terminal primary amine ( -

Regioselectivity: While the terminal

is less sterically hindered, the internal

Detailed Experimental Protocol

Reagents:

-

2-Chloropyrimidine (1.0 equiv)

-

Methylhydrazine (3.0 equiv) – Acts as both nucleophile and acid scavenger.

-

Solvent: Ethanol (EtOH) or Acetonitrile (MeCN).

Step-by-Step Methodology:

-

Preparation: Dissolve 2-chloropyrimidine (10 mmol) in absolute Ethanol (20 mL) in a round-bottom flask equipped with a magnetic stir bar and reflux condenser.

-

Addition: Add Methylhydrazine (30 mmol) dropwise to the solution at room temperature. Caution: Exothermic reaction.

-

Reaction: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor progress via TLC (System: 10% MeOH in DCM) or LC-MS.

-

Workup: Cool the reaction mixture to room temperature. Concentrate under reduced pressure to remove solvent and excess methylhydrazine.

-

Purification:

-

Resuspend the residue in water (10 mL) and extract with Dichloromethane (

, 3 x 15 mL). -

Dry the organic layer over anhydrous

, filter, and concentrate. -

Optional: If the regioisomer (2-(2-methylhydrazinyl)pyrimidine) is present, separate via flash column chromatography (Silica gel, Gradient: 0-5% MeOH/DCM).

-

Synthesis Workflow Diagram

Figure 1: Synthetic pathway for this compound via nucleophilic aromatic substitution, highlighting the potential for regioisomer formation.

Physicochemical Properties & Stability

| Property | Description | Relevance |

| Solubility | Soluble in DMSO, Methanol, DCM, Chloroform. Sparingly soluble in water. | Suitable for organic synthesis and biological assays. |

| pKa | Estimated ~3.5 (Pyrimidine N) and ~6-7 (Hydrazine terminal N). | The terminal |

| Stability | Sensitive to oxidation. Hygroscopic. | Store under inert atmosphere (Argon/Nitrogen) at -20°C. |

| Reactivity | Bidentate Nucleophile. | Can react with electrophiles at the terminal |

Applications in Drug Discovery[11][12][13]

This compound is a versatile scaffold used to synthesize fused heterocyclic drugs . Its pre-installed methyl group avoids the need for late-stage methylation, which can be non-selective.

Synthesis of Pyrazolo[1,5-a]pyrimidines

Reacting this compound with 1,3-electrophiles (e.g., 1,3-diketones, alkynes, or enones) yields pyrazolo[1,5-a]pyrimidines .

-

Mechanism: Condensation of the terminal hydrazine

with a carbonyl, followed by cyclization of the internal pyrimidine nitrogen onto the second electrophilic site. -

Therapeutic Relevance: This scaffold is bioisosteric with the purine core of ATP, making it highly effective for Kinase Inhibition (e.g., CDK2, EGFR, FAK inhibitors).

Synthesis of [1,2,4]Triazolo[4,3-a]pyrimidines

Reaction with orthoesters or aldehydes followed by oxidative cyclization yields triazolopyrimidines.

-

Therapeutic Relevance: Used in the development of Nav1.2 inhibitors for epilepsy and antimicrobial agents.

Application Logic Diagram

Figure 2: Strategic application of the scaffold in generating fused heterocyclic drug candidates.

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral data is expected:

-

NMR (DMSO-

- 8.3–8.5 ppm (d, 2H, Pyrimidine H4/H6)

- 6.6–6.8 ppm (t, 1H, Pyrimidine H5)

-

4.5–5.0 ppm (s, 2H,

-

3.2–3.4 ppm (s, 3H,

-

Mass Spectrometry (ESI):

- calculated: 125.08; found: 125.1.

Safety & Handling (GHS)

Hazard Classification:

-

Acute Toxicity (Oral): Category 3/4 (Toxic/Harmful if swallowed).

-

Skin Corrosion/Irritation: Category 2.

-

Carcinogenicity: Suspected (Hydrazine derivatives are often genotoxic).

Handling Protocol:

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat.

-

Ventilation: Always handle within a certified chemical fume hood to avoid inhalation of vapors or dust.

-

Decontamination: Spills should be treated with dilute bleach (sodium hypochlorite) to oxidize the hydrazine moiety before disposal.

References

-

Regioselectivity in Pyrimidine Substitution

- Title: Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine.

- Source: WuXi AppTec, QM Magic Class, Chapter 48.

-

URL:[Link]

-

Synthesis of Pyrimidine Hydrazines

- Title: Synthesis of some dihydropyrimidine-based compounds bearing pyrazoline moiety and evaluation of their antiprolifer

- Source: NIH / PubMed Central (PMC6257852).

-

URL:[Link]

-

Nav1.

-

General Pyrimidine Synthesis

Sources

- 1. Pyrimidinylpiperazine - Wikipedia [en.wikipedia.org]

- 2. 2-Methylpyrimidine | CAS#:5053-43-0 | Chemsrc [chemsrc.com]

- 3. Hydrazine, 1-methyl-1-phenyl- [webbook.nist.gov]

- 4. researchgate.net [researchgate.net]

- 5. ir.library.oregonstate.edu [ir.library.oregonstate.edu]

- 6. ir.library.oregonstate.edu [ir.library.oregonstate.edu]

- 7. Synthesis method of 2-chloropyrimidine - Eureka | Patsnap [eureka.patsnap.com]

- 8. Synthesis method of 2-chloropyrimidine - Eureka | Patsnap [eureka.patsnap.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Discovery of Novel Pyrimidine-Based Derivatives as Nav1.2 Inhibitors with Efficacy in Mouse Models of Epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Hydrazineyl-linked imidazole[1,2-a]pyrimidine-thiazole hybrids: design, synthesis, and in vitro biological evaluation studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Reaction of Several Aminopyrimidines With Formaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

Thermodynamic Characterization of Substituted Pyrimidinyl Hydrazines: A Methodological Framework

Topic: Thermodynamic Properties of Substituted Pyrimidinyl Hydrazines Content Type: Technical Guide / Whitepaper Author Persona: Senior Application Scientist

Executive Summary

Substituted pyrimidinyl hydrazines represent a critical scaffold in high-energy materials science and medicinal chemistry (e.g., kinase inhibitors, antimicrobial agents). Their thermodynamic profile is a duality of stability and reactivity: the pyrimidine ring provides a robust, electron-deficient core, while the hydrazine substituent introduces high-energy N-N bonds and nucleophilic versatility.

This guide provides a rigorous framework for quantifying the thermodynamic properties of these derivatives. It moves beyond simple data listing to explore the causality of energetic behaviors—from the lattice energy governing solubility to the decomposition kinetics defining safety limits.

Molecular Architecture & Energetic Relevance[1]

The thermodynamic behavior of pyrimidinyl hydrazines is dictated by the interplay between the aromatic ring and the substituent.

-

The Pyrimidine Core: Unlike benzene, the 1,3-diazine ring is electron-deficient (

-deficient). This lowers the enthalpy of formation ( -

The Hydrazine Substituent: The N-N bond is inherently weaker (~160 kJ/mol) than C-C or C-N bonds. Substitution at the 2-, 4-, or 6-positions of the pyrimidine ring creates a push-pull electronic system.

-

Intramolecular Interactions: A critical thermodynamic feature is the potential for intramolecular hydrogen bonding between the hydrazine -NH- and the pyrimidine ring nitrogen. This interaction stabilizes the planar conformation, raising the melting point and lowering solubility in non-polar solvents.

Solid-State Energetics: Formation & Lattice Energy

To predict shelf-life and reaction safety, we must establish the Standard Molar Enthalpy of Formation (

The Gold Standard: Rotating-Bomb Combustion Calorimetry

While group additivity methods (e.g., Benson’s) provide estimates, experimental validation is mandatory for hydrazines due to their unpredictable high-energy nature.

The combustion reaction for a generic pyrimidinyl hydrazine (

Critical Insight: Standard static bomb calorimeters often fail with nitrogen-rich compounds due to incomplete combustion (soot formation). Rotating-bomb calorimetry is required to ensure complete mixing of combustion products with the solvent (usually water or dilute HCl) to form a well-defined final state.

Lattice Energy & Sublimation

The stability of the crystal lattice is quantified by the Enthalpy of Sublimation (

-

Trend: Substituted pyrimidines exhibit high

(typically 80–130 kJ/mol) due to extensive intermolecular hydrogen bonding networks (N-H -

Measurement: This is measured via the Knudsen Effusion method or Calvet Microcalorimetry.

Solution Thermodynamics: Solubility & Solvation

Bioavailability and processability depend on the energy cost of breaking the crystal lattice versus the energy gain from solvation.

Solubility Modeling

Recent studies on pyrimidine derivatives utilize the Modified Apelblat Equation to correlate mole fraction solubility (

Where

Thermodynamic Parameters of Dissolution

Using the Van't Hoff analysis of solubility data, we extract:

-

Enthalpy of Solution (

): Typically positive (endothermic) for these systems, indicating that the lattice energy dominates the solvation enthalpy. -

Entropy of Solution (

): Often the driving force for dissolution. The disruption of the ordered crystal lattice increases entropy, overcoming the enthalpic penalty.

Data Summary: Thermodynamic Parameters in Methanol (Representative)

| Compound Class |

Thermal Stability & Decomposition Kinetics[2]

Hydrazine derivatives are potentially energetic materials. Their decomposition is not merely melting; it is often a chemically activated process leading to gas generation (

Decomposition Pathways[3]

-

Deamination: Loss of

to form a diaza-heterocycle. -

Ring Rupture: At high temperatures (>250°C), the pyrimidine ring fragments, releasing HCN and nitriles.

Safety Profiling via DSC

Differential Scanning Calorimetry (DSC) is the primary tool for safety screening.

-

Endotherms: Melting, phase transitions.

-

Exotherms: Decomposition.[1][2] Critical Warning: If the decomposition onset (

) is <50°C above the melting point, the compound is considered thermally hazardous for scale-up.

Visualization: Thermodynamic Characterization Workflow

The following diagram outlines the logical flow for fully characterizing a new pyrimidinyl hydrazine derivative.

Caption: Workflow for establishing thermodynamic safety and energetic parameters of hydrazine derivatives.

Experimental Protocols

Protocol A: Solubility Measurement (Gravimetric Method)

Standardized for reproducibility in thermodynamic modeling.

-

Preparation: Use an excess of the solid pyrimidinyl hydrazine in a jacketed glass equilibrium cell.

-

Solvent Addition: Add degassed solvent (MeOH, DMF, or Water).

-

Equilibration: Stir at constant temperature (

K) for 24 hours. -

Sampling: Stop stirring and allow to settle for 2 hours. Withdraw supernatant using a heated syringe filter (0.22

m) to prevent precipitation during transfer. -

Quantification: Weigh the aliquot, evaporate solvent under vacuum, and weigh the residue.

-

Validation: Repeat at 5 temperatures (e.g., 298K to 323K). Plot

vs

Protocol B: Differential Scanning Calorimetry (DSC) Safety Scan

Critical for hydrazine derivatives due to explosion risk.

-

Calibration: Calibrate heat flow and temperature using Indium (

C) and Zinc ( -

Sample Prep: Weigh 1–3 mg of sample into a high-pressure gold-plated crucible .

-

Why Gold? Hydrazines react with aluminum pans, causing catalytic decomposition artifacts.

-

Why High Pressure? To contain volatile decomposition products (

) and observe the true decomposition exotherm.

-

-

Run Parameters:

-

Purge Gas: Nitrogen (50 mL/min).

-

Ramp Rate: 5°C/min from 30°C to 350°C.

-

-

Analysis: Integrate the decomposition peak. If

J/g, the material is classified as a potential explosive hazard.

References

-

Ribeiro da Silva, M. A. V., et al. (2006).[4] "Standard molar enthalpies of formation of some chloropyridines." Journal of Chemical Thermodynamics. Link

-

Baluja, S., et al. (2014). "Measurement, Correlation, and Thermodynamics Parameters of Biological Active Pyrimidine Derivatives in Organic Solvents." Journal of Chemical & Engineering Data. Link

-

Wang, Y., et al. (2022).[5] "Synthesis, thermal behaviors, and energetic properties of asymmetrically substituted tetrazine-based energetic materials." Frontiers in Chemistry. Link

-

Mackie, J. C., et al. (1990). "Kinetics of thermal decomposition of the diazines: shock-tube pyrolysis of pyrimidine." Journal of the Chemical Society, Faraday Transactions. Link

-

NIST Web Thermo Tables. "Hydrazine: Thermophysical Properties." National Institute of Standards and Technology.[6] Link

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. apps.dtic.mil [apps.dtic.mil]

- 3. scispace.com [scispace.com]

- 4. (PDF) Standard molar enthalpies of formation of 2-chloroquinoline, 4-chloroquinoline, 6-chloroquinoline and 4,7-dichloroquinoline by rotating-bomb calorimetry [academia.edu]

- 5. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 6. hydrazine -- Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT) [wtt-pro.nist.gov]

Pyrimidinyl Hydrazines in Heterocyclic Synthesis: Mechanistic Pathways and Therapeutic Applications

Executive Summary Pyrimidinyl hydrazines represent a privileged class of binucleophilic synthons in modern medicinal chemistry. Their structural duality—combining an electron-deficient pyrimidine core with a nucleophilic hydrazine tail—enables the rapid construction of diverse heterocyclic architectures. This guide provides a technical deep-dive into their application for synthesizing fused (e.g., triazolopyrimidines) and pendant (e.g., pyrazolyl-pyrimidines) heterocycles. Emphasis is placed on the mechanistic nuances of the Dimroth rearrangement , regiocontrol in cyclocondensations, and their pivotal role in developing kinase inhibitors.

The Chemical Scaffolding: Nucleophilicity and Reactivity[1][2]

The utility of pyrimidinyl hydrazines stems from the electronic interplay between the hydrazine moiety (

-

The

-Effect: The adjacent nitrogen atoms in the hydrazine group create a repulsive interaction between lone pairs, significantly enhancing the nucleophilicity of the terminal amino group (the -

Positional Isomerism:

-

2-Hydrazinopyrimidines: The hydrazine is flanked by two endocyclic nitrogens. The electron-withdrawing nature is maximized here, often requiring higher temperatures for condensation but yielding highly stable products.

-

4-Hydrazinopyrimidines: The asymmetry of the 4-position allows for unique regiochemical outcomes when cyclizing with unsymmetrical 1,3-dicarbonyls.

-

Synthesis of Fused Heterocycles: The Triazolopyrimidine System

One of the most sophisticated applications of pyrimidinyl hydrazines is the synthesis of [1,2,4]triazolo[4,3-c]pyrimidines and their subsequent isomerization.

The Dimroth Rearrangement: A Critical Mechanistic Insight

When 4-hydrazinopyrimidines react with orthoesters (e.g., triethyl orthoformate), the kinetic product is often the [1,2,4]triazolo[4,3-c]pyrimidine. However, under acidic, basic, or thermal conditions, this system undergoes the Dimroth rearrangement to form the thermodynamically more stable [1,2,4]triazolo[1,5-c]pyrimidine isomer.[1]

Why this matters: The [1,5-c] isomer is frequently the bioactive pharmacophore in adenosine receptor antagonists and kinase inhibitors. Failure to control or understand this rearrangement can lead to misidentified structures in drug discovery campaigns.

Visualization: The Dimroth Rearrangement Mechanism

The following diagram illustrates the ring-opening and ring-closing sequence (ANRORC-like mechanism) that drives this isomerization.

Figure 1: Mechanistic pathway of the Dimroth rearrangement converting the [4,3-c] isomer to the stable [1,5-c] system.

Synthesis of Pendant Heterocycles: The Pyrazole Route

Reacting pyrimidinyl hydrazines with 1,3-dicarbonyl compounds (e.g., acetylacetone, ethyl acetoacetate) yields pyrazolyl-pyrimidines. These structures are ubiquitous in kinase inhibitors (e.g., similar scaffolds found in Ibrutinib analogs).

Regioselectivity Challenges

When using unsymmetrical 1,3-dicarbonyls, two regioisomers are possible.

-

Control Factor: The reaction is generally driven by the attack of the terminal hydrazine nitrogen (more nucleophilic) on the most electrophilic carbonyl carbon.

-

Steric Steering: Bulky groups on the dicarbonyl can steer the reaction toward a single regioisomer.

Workflow: Synthesis of Pyrazolyl-Pyrimidines

Figure 2: Synthetic workflow for generating pyrazolyl-pyrimidine libraries.

Experimental Protocols

Protocol A: Synthesis of 4-Hydrazinopyrimidine (Intermediate)

This step establishes the nucleophilic scaffold.

-

Reactants: Dissolve 4-chloropyrimidine (1.0 eq) in absolute ethanol (10 mL/g).

-

Addition: Add hydrazine hydrate (excess, 3.0–5.0 eq) dropwise at 0°C.

-

Causality: Excess hydrazine acts as both the nucleophile and the base to scavenge HCl, preventing protonation of the product which would deactivate it.

-

-

Reaction: Stir at room temperature for 1 hour, then reflux for 2 hours. Monitor by TLC (System: 10% MeOH in DCM).

-

Workup: Cool to precipitate the product. Filter the solid.

-

Purification: Recrystallize from ethanol.

-

Self-Validation: The product should appear as a white/off-white crystalline solid with a sharp melting point.

-

Protocol B: Cyclization to Pyrazolyl-Pyrimidine

Targeting a kinase inhibitor scaffold.

-

Setup: Suspend 4-hydrazinopyrimidine (1.0 eq) and acetylacetone (1.1 eq) in Ethanol (5 mL/mmol).

-

Catalysis: Add catalytic acetic acid (5 drops).

-

Causality: Acid catalysis activates the carbonyl carbons of the diketone, facilitating the initial nucleophilic attack by the hydrazine.

-

-

Reflux: Heat to reflux for 4–6 hours.

-

Validation: Monitor consumption of hydrazine by TLC. A new, less polar spot should appear.

-

Isolation: Evaporate solvent under reduced pressure. Wash the residue with cold water to remove unreacted hydrazine salts. Recrystallize from EtOH/Water.

Therapeutic Applications

The pyrimidinyl-hydrazine motif is a gateway to several high-value biological targets.

| Therapeutic Area | Target Mechanism | Heterocyclic Derivative | Key Reference |

| Oncology | EGFR / VEGFR-2 Inhibition | [1,2,4]triazolo[1,5-c]pyrimidines | [1] |

| Oncology | PI3K | Pyrazolo[1,5-a]pyrimidines | [2] |

| Antimicrobial | DNA Gyrase Inhibition | Pyrimidinyl hydrazones | [3] |

| Agrochemicals | Herbicidal Activity | Triazolopyrimidines (ALS inhibitors) | [4] |

Case Study: Kinase Inhibition

In the development of EGFR inhibitors, the [1,2,4]triazolo[1,5-c]pyrimidine scaffold mimics the adenine core of ATP. The pyrimidine ring forms hydrogen bonds with the hinge region of the kinase (specifically Met793 in EGFR), while the substituents derived from the hydrazine cyclization occupy the hydrophobic pocket, determining selectivity.

References

-

Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1,2,4]triazolopyrimidine Derivatives. Int. J. Mol. Sci. 2016. Link

-

Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Molecules. 2020. Link

-

Synthesis and Antimicrobial Activity of New Pyrimidine-Hydrazones. Lett. Drug Des. Discov. 2014. Link

-

The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines. Chem. Heterocycl. Compd. 2021.[2][3] Link

-

IBD-mediated oxidative cyclization of pyrimidinylhydrazones and concurrent Dimroth rearrangement. Beilstein J. Org. Chem. 2013. Link

Sources

Methodological & Application

Application Note & Protocol: Synthesis of 2-(1-Methylhydrazinyl)pyrimidine via Nucleophilic Aromatic Substitution

Abstract

This document provides a comprehensive guide for the synthesis of 2-(1-methylhydrazinyl)pyrimidine through the reaction of 2-chloropyrimidine with methylhydrazine. This protocol is designed for researchers, chemists, and drug development professionals. The core of this synthesis is a nucleophilic aromatic substitution (SNAr) reaction, a fundamental transformation in heterocyclic chemistry. We will delve into the mechanistic underpinnings of this reaction, provide a detailed, step-by-step experimental protocol, outline critical safety procedures, and discuss methods for purification and characterization of the final product. The causality behind experimental choices is explained to empower the user with a deeper understanding of the process.

Introduction and Scientific Rationale

Pyrimidine derivatives are cornerstone scaffolds in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] The introduction of a hydrazinyl moiety onto the pyrimidine ring creates a versatile intermediate, ripe for further functionalization in drug discovery programs. The target molecule, this compound, is a valuable building block for synthesizing more complex molecules, such as pyrazolopyrimidines or hydrazone derivatives, which have shown potential in various therapeutic areas, including oncology.[2][3]

The synthesis route described herein employs a nucleophilic aromatic substitution (SNAr) reaction. The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic property significantly activates the C2 position towards attack by nucleophiles, making the chlorine atom an excellent leaving group.[4][5] Consequently, 2-chloropyrimidine is highly reactive and can undergo substitution with amine nucleophiles like methylhydrazine, often without the need for expensive and potentially contaminating precious metal catalysts.[6][7] Understanding this high intrinsic reactivity is key to designing an efficient and clean synthesis.

Reaction Mechanism

The reaction proceeds via a two-step addition-elimination mechanism characteristic of SNAr.

-

Nucleophilic Attack: The terminal, less sterically hindered nitrogen atom of methylhydrazine acts as the nucleophile, attacking the electron-deficient carbon atom at the C2 position of the 2-chloropyrimidine ring. This forms a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex.

-

Elimination of Leaving Group: The aromaticity of the pyrimidine ring is restored through the expulsion of the chloride ion, yielding the final product, this compound. The reaction is typically driven to completion by the irreversible nature of this final step.

Critical Safety Precautions: Handling Methylhydrazine

WARNING: Methylhydrazine is a highly hazardous substance and all handling must be performed with extreme caution within a certified chemical fume hood.

-

Toxicity and Health Hazards: Methylhydrazine is fatal if swallowed, inhaled, or in contact with skin.[8] It is corrosive, causing severe skin and eye damage.[9] It is also a suspected carcinogen and may damage fertility or the unborn child.[8][10] Acute exposure can lead to liver and kidney damage.[9]

-

Flammability and Reactivity: It is a highly flammable liquid, and its vapors can form explosive mixtures with air.[10] It reacts violently with strong acids, strong oxidants, metal oxides, and porous materials like wood or cloth.[10][11]

-

Required Engineering Controls:

-

Personal Protective Equipment (PPE):

-

Gloves: Wear solvent-resistant gloves (e.g., Tychem® or equivalent).[11] Double-gloving is recommended.

-

Eye Protection: Wear indirect-vent, splash-resistant chemical goggles in combination with a face shield.[11][12] Contact lenses should not be worn.[11]

-

Body Protection: Wear a flame-retardant lab coat and appropriate chemical-resistant clothing.[8][12]

-

-

Spill & Waste Disposal: Have a spill kit ready containing non-combustible absorbent material like sand or earth.[9] All waste must be collected in designated, tightly sealed containers and disposed of as hazardous waste according to institutional and local regulations.

Experimental Protocol

This protocol details the synthesis on a 10 mmol scale. Adjustments may be necessary for different scales.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Mass/Volume | Purity | Notes |

| 2-Chloropyrimidine | C₄H₃ClN₂ | 114.53 | 10.0 | 1.15 g | ≥98% | |

| Methylhydrazine | CH₆N₂ | 46.07 | 12.0 | 0.55 g (0.63 mL) | ≥98% | EXTREMELY TOXIC & FLAMMABLE |

| Triethylamine (TEA) | C₆H₁₅N | 101.19 | 12.0 | 1.21 g (1.67 mL) | ≥99% | Acts as an HCl scavenger. |

| Ethanol (EtOH) | C₂H₅OH | 46.07 | - | 50 mL | Anhydrous | Reaction solvent. |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | - | As needed | Reagent Grade | For TLC and chromatography. |

| Hexane | C₆H₁₄ | 86.18 | - | As needed | Reagent Grade | For TLC and chromatography. |

Equipment

-

100 mL three-neck round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Septa and nitrogen/argon inlet

-

Glass syringes and needles

-

Heating mantle with temperature controller

-

TLC plates (silica gel 60 F₂₅₄)

-

Rotary evaporator

-

Equipment for column chromatography or recrystallization

Step-by-Step Synthesis Procedure

-

Setup: Assemble the three-neck flask with a magnetic stir bar, reflux condenser, and a septum. Flame-dry the glassware under vacuum and allow it to cool under an inert atmosphere (N₂ or Ar).

-

Reagent Addition: To the flask, add 2-chloropyrimidine (1.15 g, 10.0 mmol) and anhydrous ethanol (50 mL). Begin stirring to dissolve the solid.

-

Base Addition: Add triethylamine (1.67 mL, 12.0 mmol) to the solution via syringe.

-

Nucleophile Addition: (Perform this step with extreme caution in the fume hood) . Slowly add methylhydrazine (0.63 mL, 12.0 mmol) to the stirred solution dropwise via syringe over 5-10 minutes. An exotherm may be observed.

-

Reaction: Heat the reaction mixture to a gentle reflux (approx. 80 °C) and maintain for 4-6 hours.

-

Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC). Prepare a 3:7 ethyl acetate/hexane eluent. Spot the starting material (2-chloropyrimidine) and the reaction mixture. The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates reaction progression.

-

Work-up: Once the reaction is complete (as judged by TLC), allow the mixture to cool to room temperature.

-

Isolation: Remove the solvent (ethanol) and excess triethylamine under reduced pressure using a rotary evaporator. The result will be a crude solid or oil.

-

Purification: Proceed with one of the purification methods outlined in Section 5.

Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis of this compound.

Purification and Characterization

The choice of purification method depends on the purity of the crude product and the desired final purity.

Purification Techniques

| Technique | Stationary Phase | Mobile Phase / Solvent | Rationale & Best Use Case |

| Flash Column Chromatography | Silica Gel | Hexane/Ethyl Acetate Gradient | Effective for removing non-polar impurities and unreacted starting material. Provides high purity.[13][14] |

| Recrystallization | N/A | Ethanol/Water or Ethyl Acetate/Hexane | Cost-effective method for obtaining crystalline, high-purity solid material if the crude product is relatively clean.[13] |

Detailed Protocol: Flash Column Chromatography

-

TLC Analysis: Determine an optimal solvent system using TLC. A good system will give the product an Rf value of ~0.3.[14] A gradient of 20% to 60% ethyl acetate in hexane is a good starting point.

-

Column Packing: Pack a glass column with silica gel using the chosen non-polar solvent (hexane).

-

Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel. Evaporate the solvent and dry-load the silica onto the top of the column.

-

Elution: Begin eluting with the non-polar solvent, gradually increasing the polarity of the mobile phase according to the predetermined gradient.

-

Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

-

Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure. Expect to see signals corresponding to the pyrimidine ring protons and the methyl group protons.

-

Mass Spectrometry (MS): Will confirm the molecular weight of the product.

-

Infrared (IR) Spectroscopy: Will show characteristic N-H stretching frequencies.

Troubleshooting Guide

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Incomplete Reaction | 1. Insufficient reaction time or temperature.2. Deactivated methylhydrazine (e.g., due to moisture).3. Insufficient base. | 1. Extend reflux time and monitor by TLC.2. Use freshly opened or distilled methylhydrazine.3. Ensure at least one equivalent of base is used. |

| Low Yield | 1. Product loss during work-up or purification.2. Volatility of the product.3. Side reactions. | 1. Handle carefully during transfers; be meticulous with extraction and chromatography.2. Use lower temperatures during solvent evaporation.3. Ensure an inert atmosphere to prevent oxidation. |

| Difficult Purification | 1. Product has similar polarity to impurities.2. Product is an oil and won't crystallize. | 1. Try a different solvent system for chromatography (e.g., Dichloromethane/Methanol).2. Purify via chromatography. If an oil, try co-evaporation with a non-polar solvent like hexane to induce solidification. |

References

- BenchChem. (n.d.). Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds.

- BenchChem. (n.d.). Technical Support Center: Purification of Polar Pyrimidine Derivatives.

- New Jersey Department of Health. (n.d.). Hazard Summary: Methyl Hydrazine.

- NOAA. (n.d.). CAMEO Chemicals: METHYLHYDRAZINE.

- TCI Chemicals. (n.d.). Safety Data Sheet: Methylhydrazine Sulfate.

- ResearchGate. (n.d.). Amination of chloropyrazine and 2-chloropyrimidine.

- BenchChem. (n.d.). 2-Chloropyrimidine: Synthetic Applications, Reactivity, and Ionization Properties.

- Chem Service. (2014). Safety Data Sheet: Methyl hydrazine.

- INCHEM. (n.d.). ICSC 0180: METHYL HYDRAZINE.

- Vaia. (n.d.). Explain why 2-chloropyridine is more reactive than 3-chloropyridine in nucleophilic substitution reactions.

- Filo. (2025). Why 2-chloropyridine and 4-chloropyridine react with nucleophiles.

- Oregon State University. (n.d.). The reactions of methylhydrazine with various 2-substituted 4, 6-dimethoxy - 5 - nitropyrimidines.

- Z. Li, et al. (2024). Discovery of novel 2,4-diarylaminopyrimidine hydrazone derivatives as potent anti-thyroid cancer agents capable of inhibiting FAK. PMC.

- Nova Science Publishers. (2024). The Chemistry of Pyrimidine Derivatives.

- A. Ali, et al. (n.d.). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. MDPI.

- A. G. Koutentis, et al. (2024). Synthesis and characterization of the anticancer and metal binding properties of novel pyrimidinylhydrazone derivatives. ResearchGate.

Sources

- 1. novapublishers.com [novapublishers.com]

- 2. Discovery of novel 2,4-diarylaminopyrimidine hydrazone derivatives as potent anti-thyroid cancer agents capable of inhibiting FAK - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. vaia.com [vaia.com]

- 5. Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., .. [askfilo.com]

- 6. researchgate.net [researchgate.net]

- 7. 2-Chloropyrimidine: Synthetic Applications, Reactivity, and Ionization Properties_Chemicalbook [chemicalbook.com]

- 8. cdn.chemservice.com [cdn.chemservice.com]

- 9. METHYLHYDRAZINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 10. ICSC 0180 - METHYL HYDRAZINE [inchem.org]

- 11. nj.gov [nj.gov]

- 12. tcichemicals.com [tcichemicals.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

One-Pot Synthesis of Fused Pyrimidine Heterocycles: A Detailed Guide for Researchers

Introduction: The Privileged Scaffold of Fused Pyrimidines

Fused pyrimidine heterocycles represent a cornerstone in medicinal chemistry and drug development.[1] Their structural resemblance to the purine nucleobases of DNA and RNA allows them to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[1][2] This diverse bioactivity includes anticancer, anti-inflammatory, antimicrobial, antiviral, and central nervous system (CNS) effects.[3][4] Several FDA-approved drugs, such as gefitinib and erlotinib, feature a fused pyrimidine core, underscoring the therapeutic significance of this scaffold.[5][6]

The synthesis of diverse libraries of these compounds is paramount for structure-activity relationship (SAR) studies and the discovery of novel therapeutic agents.[5][7] One-pot multicomponent reactions (MCRs) have emerged as a powerful and efficient strategy for constructing these complex molecules.[8][9][10] MCRs offer significant advantages over traditional multi-step synthesis, including improved atom economy, reduced reaction times, simplified purification processes, and overall increased efficiency, making them a cornerstone of modern green chemistry.[8][10][11]

This comprehensive guide provides detailed application notes and field-proven protocols for the one-pot synthesis of various fused pyrimidine systems. We will delve into the causality behind experimental choices, ensuring a deep understanding of the underlying chemical principles.

Core Principles of One-Pot Synthesis

One-pot synthesis combines multiple reaction steps in a single reaction vessel without the isolation of intermediates. This approach is guided by the principles of process intensification and resource efficiency. The success of a one-pot reaction hinges on the careful selection of starting materials, catalysts, and reaction conditions that are compatible with all steps of the synthetic sequence.

A key strategy in one-pot synthesis is the domino or cascade reaction, where the first reaction generates a reactive intermediate that subsequently participates in the next transformation. This eliminates the need for intermediate work-up and purification, saving time and resources.

I. Synthesis of Quinazolines and Quinazolinones

Quinazolines and their oxidized counterparts, quinazolinones, are a prominent class of fused pyrimidines with a wide range of biological activities.[5] One-pot methodologies for their synthesis are well-established and offer access to a vast chemical space.

A. Isatoic Anhydride-Based Strategies

Isatoic anhydride is a versatile and readily available starting material for the synthesis of 2,3-disubstituted quinazolin-4(3H)-ones. This approach is valued for its simplicity and the diversity of functional groups that can be introduced.

This protocol describes a straightforward thermal or microwave-assisted condensation reaction to afford 2,3-disubstituted quinazolin-4(3H)-ones.

Causality of Experimental Choices:

-

Isatoic Anhydride: Serves as a convenient source of the 2-aminobenzoyl unit. Upon heating, it can react with a nucleophile (the primary amine) to open the anhydride ring.

-

Primary Amine: Introduces the substituent at the N-3 position of the quinazolinone core.

-

Orthoester: Acts as a one-carbon electrophile, providing the C-2 carbon of the quinazolinone ring and its substituent.

-

Heating/Microwave Irradiation: Provides the necessary activation energy for the sequential condensation and cyclization reactions. Microwave irradiation can significantly reduce reaction times and improve yields by promoting efficient and uniform heating.[12][13]

Experimental Protocol:

-

In a round-bottom flask or a microwave reaction vessel, combine isatoic anhydride (1.0 mmol), the desired primary amine (1.0 mmol), and the corresponding orthoester (1.2 mmol).

-

Thermal Conditions: Heat the reaction mixture at 120 °C for 5 hours.

-

Microwave Conditions: Irradiate the mixture in a microwave reactor at 140 °C for 20-30 minutes.[5]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the crude product to room temperature.

-

The solid product is then purified by recrystallization from an appropriate solvent (e.g., ethanol) to afford the desired 2,3-disubstituted quinazolin-4(3H)-one.[5]

Data Summary Table:

| Entry | Primary Amine | Orthoester | Conditions | Yield (%) |

| 1 | Aniline | Triethyl orthoformate | 120 °C, 5h | 85 |

| 2 | Benzylamine | Trimethyl orthoacetate | MW, 140 °C, 25 min | 92 |

| 3 | 4-Methoxyaniline | Triethyl orthobenzoate | 120 °C, 5h | 88 |

B. Copper-Catalyzed Synthesis from 2-Halobenzoic Acids

This protocol outlines a copper-catalyzed one-pot condensation reaction using a 2-halobenzoic acid, an aldehyde, and an amine source. This method is notable for its versatility and the in-situ generation of the requisite amine from ammonia.[5]

Causality of Experimental Choices:

-

2-Bromobenzoic acid: The starting material providing the benzene ring and the carboxylic acid functionality for the fused pyrimidine. The bromine atom is a good leaving group for the copper-catalyzed amination.

-

Aldehyde: Provides the C-2 carbon and its substituent.

-

Aqueous Ammonia: Serves as the nitrogen source for both the initial amination of the benzoic acid and the subsequent condensation with the aldehyde.

-

Copper(I) Iodide (CuI): A common and effective catalyst for C-N bond formation (Ullmann condensation).

-

Oxygen Atmosphere: Promotes the catalytic cycle, likely by re-oxidizing the copper catalyst.

Experimental Protocol:

-

To a reaction vessel, add 2-bromobenzoic acid (1 mmol), the desired aldehyde (1 mmol), aqueous ammonia (2 mmol), and CuI (5.0 mol%).[5]

-

Add DMSO (5 mL) as the solvent.

-

Stir the reaction mixture at 100 °C for 10 hours under an oxygen atmosphere.

-

After completion of the reaction (monitored by TLC), cool the mixture to room temperature.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

II. Synthesis of Pyrido[2,3-d]pyrimidines

Pyrido[2,3-d]pyrimidines are a class of fused pyrimidines with significant biological activities, including kinase inhibition and antimicrobial effects.[14][15] One-pot, three-component reactions are a highly efficient route to these scaffolds.

A. Bismuth(III) Triflate Catalyzed Synthesis

This protocol describes a green and efficient one-pot, three-component synthesis of 7-aminopyrido[2,3-d]pyrimidine-6-carbonitrile derivatives using bismuth(III) triflate as a catalyst.[14]

Causality of Experimental Choices:

-

6-Amino-1,3-dimethyluracil: A key building block providing the pyrimidine ring.

-

Aryl Aldehyde: Reacts with the active methylene compound in a Knoevenagel condensation.

-

Malononitrile: An active methylene compound that participates in the initial Knoevenagel condensation and subsequent Michael addition.

-

Bismuth(III) Triflate (Bi(OTf)₃): A mild, water-tolerant Lewis acid catalyst that promotes the condensation and cyclization steps.[14] It is also considered a green and reusable catalyst.[14]

-

Ethanol: A relatively environmentally benign solvent.

Experimental Protocol:

-

In a round-bottom flask, add 6-amino-1,3-dimethyluracil (1 mmol), an aromatic aldehyde (1 mmol), malononitrile (1 mmol), and Bi(OTf)₃ (10 mol%) to ethanol (10 mL).[14]

-

Reflux the reaction mixture at 80°C for the appropriate time (typically 1-2 hours), monitoring the progress by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

The solid product that precipitates is collected by filtration.

-

Wash the solid with cold ethanol and dry to afford the pure 7-aminopyrido[2,3-d]pyrimidine-6-carbonitrile derivative.[14]

Data Summary Table:

| Entry | Aromatic Aldehyde | Time (h) | Yield (%) |

| 1 | Benzaldehyde | 1.5 | 92 |

| 2 | 4-Chlorobenzaldehyde | 1 | 95 |

| 3 | 4-Methoxybenzaldehyde | 2 | 90 |

III. Synthesis of Thieno[2,3-d]pyrimidines

Thieno[2,3-d]pyrimidines are bioisosteres of purines and exhibit a wide range of biological activities, including anticancer and anti-inflammatory properties.[16][17] The Gewald reaction is a cornerstone for the synthesis of the initial 2-aminothiophene precursor, which can then be cyclized in a one-pot fashion.

A. Multi-step, One-pot-like Synthesis of Thieno[2,3-d]pyrimidin-4(3H)-ones

While not a true one-pot reaction in a single step, the synthesis of the thieno[2,3-d]pyrimidine core can be performed sequentially in the same vessel with minimal workup, embodying the efficiency of one-pot synthesis. This protocol starts with the Gewald reaction to form a 2-aminothiophene, which is then cyclized.

Causality of Experimental Choices:

-

Cyclohexanone, Malononitrile, and Sulfur (Gewald Reaction): These three components react in the presence of a base to form the 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile intermediate. The base facilitates the initial condensation and subsequent cyclization.

-

Formamide: Serves as both a reactant (a source of the C4 carbonyl and N3-H) and a solvent for the cyclization step to form the pyrimidinone ring.

Experimental Protocol:

Step 1: Synthesis of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile

-

To a mixture of cyclohexanone (12 mmol), malononitrile (10 mmol), and elemental sulfur (10 mmol) in 10 mL of absolute ethanol, add triethylamine (2 mL).[16]

-

Heat the reaction mixture at reflux for 16 hours.

-

Cool the mixture and concentrate under reduced pressure.

-

Partition the residue between water and ethyl acetate.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it in vacuo to obtain the crude aminothiophene.[16]

Step 2: Cyclization to 5,6,7,8-Tetrahydrobenzo[14][15]thieno[2,3-d]pyrimidin-4(3H)-one

-

To the crude aminothiophene from the previous step (approx. 10 mmol), add formamide (20 mL).

-

Heat the mixture at reflux for 1.5 to 2 hours.[16]

-

Allow the reaction mixture to cool to room temperature overnight.

-

Collect the resulting solid precipitate by filtration.

-

Wash the solid with water and then dry it under a high vacuum to obtain the desired product.[16]

IV. Visualizing the Synthetic Workflows

Diagrams are essential for understanding the logical flow of one-pot synthetic strategies. The following Graphviz diagrams illustrate the general workflows for the synthesis of quinazolines and pyrido[2,3-d]pyrimidines.

Caption: General workflow for the one-pot synthesis of quinazolinones.

Caption: General workflow for the catalyzed one-pot synthesis of pyrido[2,3-d]pyrimidines.

Conclusion and Future Perspectives

The one-pot synthesis of fused pyrimidine heterocycles is a dynamic and rapidly evolving field. The development of novel catalysts, the use of green reaction media, and the application of energy-efficient technologies like microwave and ultrasound irradiation continue to push the boundaries of what is possible.[12][18][19] These advancements not only facilitate the rapid generation of diverse molecular libraries for drug discovery but also align with the principles of sustainable chemistry. For researchers, scientists, and drug development professionals, mastering these one-pot strategies is essential for accelerating the discovery of new and effective therapeutics based on the privileged fused pyrimidine scaffold.

References

- BenchChem. (2025). One-Pot Synthesis of Polysubstituted Quinazolines: Application Notes and Protocols for Researchers.

-

Li, J., et al. (2018). One-Pot Three-Component Reaction for the Synthesis of 3,4-Dihydroquinazolines and Quinazolin-4(3H)-ones. The Journal of Organic Chemistry. [Link]

-

Al-Ghorbani, M., et al. (2016). Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. Der Pharma Chemica. [Link]

-

Saglam, D., & Turgut, Z. (2022). One-Pot Synthesis of Pyrido[2,3-d]pyrimidines Catalyzed by Bismuth(III)Triflate. International Journal of Organic Chemistry, 12, 11-27. [Link]

-

Shaabani, A., et al. (2013). An Efficient Synthesis of Pyrido[2,3-d]pyrimidine Derivatives via One-Pot Three-Component Reaction in Aqueous Media. International Journal of Organic Chemistry, 3, 129-134. [Link]

- Kumari, P., et al. (2021). Efficient synthetic strategies for fused pyrimidine and pyridine derivatives: A review. Journal of Heterocyclic Chemistry.

-

Akhtar, M. J., et al. (2021). Recent Developments on the Synthesis and Biological Activities of Fused Pyrimidinone Derivatives. Chemistry & Biodiversity, 18(7), e2100182. [Link]

-

Gunanathan, C., & Jackstell, R. (2015). A Sustainable Multicomponent Pyrimidine Synthesis. Angewandte Chemie International Edition, 54(42), 12472-12476. [Link]

-

Wang, Y., et al. (2022). One-Pot Synthesis of Isoxazole-Fused Tricyclic Quinazoline Alkaloid Derivatives via Intramolecular Cycloaddition of Propargyl-Substituted Methyl Azaarenes under Metal-Free Conditions. Molecules, 27(15), 4987. [Link]

-

Elwahy, A. H. M., & Shaaban, M. R. (2015). Synthesis of Pyrido- and Pyrimido-Fused Heterocycles by Multi-Component Reactions (Part 3). Current Organic Synthesis, 11(6), 835-877. [Link]

-

Madlala, H. L., et al. (2021). Synthesis of 6-Membered-Ring Fused Thiazine-Dicarboxylates and Thiazole-Pyrimidines via One-Pot Three-Component Reactions. Molecules, 26(16), 4993. [Link]

-

Mathavan, S., et al. (2024). One-pot synthesis of various quinazoline derivatives using HFIP. ResearchGate. [Link]

- Neuville, L., et al. (2016). One-pot synthesis of quinazolin-4(3H)-ones.

-

Moradi, A. V. (2025). Three-component (3+2+1) synthesis of fused pyrimidine with TEA. ResearchGate. [Link]

- BenchChem. (2025).

- Al-Omran, F., et al. (2010). A Facile One-pot Synthesis of Pyrido[2,3- d ]-pyrimidines and Pyrido[2,3- d :6,5- d ']dipyrimidines.

-

Güngör, T. (2020). Microwave assisted, sequential two-step, one-pot synthesis of novel imidazo[1,2-a] pyrimidine containing tri/tetrasubstituted im. Semantic Scholar. [Link]

- Kaur, R., et al. (2018). A mini review of pyrimidine and fused pyrimidine marketed drugs. CORE.

-

Bagley, M. C., et al. (2013). Synthesis of pyrazolopyrimidinones using a “one-pot” approach under microwave irradiation. Beilstein Journal of Organic Chemistry, 9, 2393-2399. [Link]

-

Dey, S., et al. (2024). A Review on Recent One Pot Multi-Component Synthesis and Biological Properties of a Class of New Class of Chromenes, Coumarines, Chromeno-Pyrimidines, Pyrido-Pyrimidine and Quinazoline Heterocycles. Asian Journal of Applied Chemistry Research, 15(4), 216-249. [Link]

-

Saleh, T. S., et al. (2012). Ultrasound assisted one-pot, three-components synthesis of pyrimido[1,2-a]benzimidazoles and pyrazolo[3,4-b]pyridines: A new access via phenylsulfone synthon. Ultrasonics Sonochemistry, 19(1), 49-55. [Link]

- Kumari, P., et al. (2025). Regioselective synthesis of pyrimidine-fused tetrahydropyridines and pyridines by microwave-assisted one-pot reaction.

-

Bao, X., et al. (2019). Merging catalyst-free synthesis and iodine catalysis: one-pot synthesis of dihydrofuropyrimidines and spirodihydrofuropyrimidine. RSC Publishing. [Link]

- Patel, R. B., et al. (2022).

-

Vitaku, E., et al. (2021). Recent Advances in Pyrimidine-Based Drugs. Molecules, 26(21), 6495. [Link]

-

Li, Y., et al. (2021). FDA-approved pyrimidine-fused bicyclic heterocycles for cancer therapy: Synthesis and clinical application. European Journal of Medicinal Chemistry, 213, 113218. [Link]

-

Dekamin, M. G., et al. (2014). One-pot synthesis of pyrido[2,3-d]pyrimidine derivatives (4a-n) in the... ResearchGate. [Link]

- Davoodnia, A., et al. (2007). A novel one-pot procedure for preparation of some new condensed pyrido[2,3-d]pyrimidine(1H,3H)-2,4-diones. Semantic Scholar.

- Al-Ghorbani, M., et al. (2016). Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. Der Pharma Chemica.

-

Abbas, S. Y., et al. (2021). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers in Chemistry, 9, 733887. [Link]

-

Kumar, R., et al. (2016). Pyrimidine-fused Derivatives: Synthetic Strategies and Medicinal Attributes. Medicinal Chemistry, 12(6), 501-537. [Link]

-

Mittersteiner, M., et al. (2021). Ultrasound-assisted synthesis of pyrimidines and their fused derivatives: A review. Ultrasonics Sonochemistry, 76, 105683. [Link]

-

Singh, S., et al. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI. [Link]

- BenchChem. (2025). Application Notes and Protocols for the Multi-Step Synthesis of Thieno[2,3-d]pyrimidine Analogs.

- Sharma, P., et al. (2014). Fused pyrimidines: The heterocycle of diverse biological and pharmacological significance. Der Pharma Chemica.

-

Sahrapeyma, S., et al. (2024). One-pot synthesis of pyrimido[4,5-d]pyrimidine derivatives using a new DABCO-based ionic liquid catalyst. Iranian Journal of Catalysis, 14(3). [Link]

-

Kaval, N., et al. (2005). One-pot microwave-assisted protocol for the synthesis of substituted 2-amino-1H-imidazoles. Journal of Combinatorial Chemistry, 7(3), 412-419. [Link]

- Wang, C.-Y., et al. (2024). One-pot Microwave-assisted Synthesis of Pyrazolopyrimidines from 5-Amino-4-thiocyanato-pyrazoles with Vilsmeier Reagent.

- Aman, F., et al. (2026). Recent Advances in Pyrimidine-Based Drugs.

-

Picado, A. (2018). Shorter procedure to access Thieno[2,3-d]pyrimidines. openlabnotebooks.org. [Link]

-

Kumar, D., et al. (2015). Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation. Organic & Biomolecular Chemistry, 13(28), 7738-7754. [Link]

- Ghorab, M. M., et al. (2013). Novel heterocyclic-fused pyrimidine derivatives: synthesis, molecular modeling and pharmacological screening. European Journal of Medicinal Chemistry, 69, 459-469.

-

Wang, X., et al. (2018). Synthesis of Fused Purine Heterocycles via a One-pot Cascade Reaction of a Trisubstituted Pyrimidine. ResearchGate. [Link]

-

Al-Tel, T. H., et al. (2022). Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. Molecules, 27(19), 6268. [Link]

- Kumar, D., et al. (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. European Journal of Medicinal Chemistry, 167, 345-367.

Sources

- 1. Pyrimidine-fused Derivatives: Synthetic Strategies and Medicinal Attributes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. Recent Developments on the Synthesis and Biological Activities of Fused Pyrimidinone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects [mdpi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. FDA-approved pyrimidine-fused bicyclic heterocycles for cancer therapy: Synthesis and clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. files.core.ac.uk [files.core.ac.uk]

- 8. benthamscience.com [benthamscience.com]

- 9. mdpi.com [mdpi.com]

- 10. op.niscpr.res.in [op.niscpr.res.in]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. Synthesis of pyrazolopyrimidinones using a “one-pot” approach under microwave irradiation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. One-Pot Synthesis of Pyrido[2,3-d]pyrimidines Catalyzed by Bismuth(III)Triflate [scirp.org]

- 15. An Efficient Synthesis of Pyrido[2,3-d]pyrimidine Derivatives via One-Pot Three-Component Reaction in Aqueous Media [scirp.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Ultrasound assisted one-pot, three-components synthesis of pyrimido[1,2-a]benzimidazoles and pyrazolo[3,4-b]pyridines: A new access via phenylsulfone synthon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Ultrasound-assisted synthesis of pyrimidines and their fused derivatives: A review [ouci.dntb.gov.ua]

Troubleshooting & Optimization

Removing unreacted methylhydrazine from reaction mixtures

Technical Support Center: Methylhydrazine Purification

A Senior Application Scientist's Guide to Removing Unreacted Methylhydrazine

Welcome to the technical support center for handling and purification of reaction mixtures containing methylhydrazine (MMH). This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile but hazardous reagent. As your Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles and troubleshooting insights to ensure the successful and safe purification of your target compounds.

Methylhydrazine is a highly reactive and toxic substance; therefore, all handling and purification steps must be preceded by a thorough risk assessment and performed with appropriate engineering controls and personal protective equipment.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: I've completed my reaction. What are my primary options for removing excess methylhydrazine?

You have four main strategies at your disposal, and the best choice depends on the properties of your desired product and the scale of your reaction.

-

Quenching (Chemical Neutralization): Involves adding a chemical to selectively react with and neutralize the excess methylhydrazine. This is often fast and effective but requires that the quenching agent does not react with your product.

-

Extractive Workup (Liquid-Liquid Extraction): This physical separation technique involves washing the reaction mixture with an acidic aqueous solution to convert methylhydrazine into its water-soluble salt, which is then partitioned into the aqueous layer.

-

Distillation: Suitable for thermally stable products where the boiling point difference between your compound and methylhydrazine is significant. This is often performed under vacuum to lower the required temperature.[4]

-

Chromatography: A standard purification method that can separate methylhydrazine from your product based on polarity. It is typically used for smaller-scale reactions or as a final polishing step.

Q2: How do I choose the right method for my specific compound?

The decision hinges on the stability and solubility of your product. The flowchart below provides a logical pathway for method selection.

Sources

Minimizing side reactions during pyrimidine hydrazine synthesis

This guide serves as a Tier-3 Technical Support resource for researchers encountering difficulties in the nucleophilic aromatic substitution (

Topic: Minimizing Side Reactions & Optimizing Selectivity Ticket Priority: High (Synthesis Failure / Impurity Profiling)

Introduction: The Mechanistic Battlefield

The reaction between a halopyrimidine and hydrazine is deceptively simple.[1] Ideally, it is a straightforward

-

Desired

: Kinetic attack at the most electron-deficient carbon. -

Bis-Coupling (Dimerization): The product (

) competes with hydrazine ( -

Ring Destruction (ANRORC/Degradation): Hydrazine attacks the ring carbon (often C6), causing ring opening and potential recyclization to pyrazoles.

Module 1: The "Dimer" Problem (Bis-substitution)

Issue: "I am observing a precipitate that is insoluble in most solvents, and Mass Spec shows a mass of

Diagnosis

You have formed the

Troubleshooting Protocol

-

Q: What is the correct stoichiometry?

-

A: Never use 1:1 stoichiometry. You must use a large excess of hydrazine (typically 3–5 equivalents). This ensures that every molecule of halopyrimidine is statistically more likely to encounter a free hydrazine molecule than a product molecule.

-

-

Q: How do I add the reagents?

-

A: Inverse Addition is critical. Do not add hydrazine to the pyrimidine.

-

Correct Method: Dissolve the hydrazine (excess) in the solvent (e.g., Ethanol, THF) and cool it. Add the halopyrimidine solution dropwise to the stirring hydrazine solution. This maintains a high local concentration of hydrazine throughout the addition.

-

Self-Validating Check

-

TLC/LCMS: The dimer is significantly more lipophilic and often insoluble compared to the mono-hydrazino product.[1]

-

NMR: The dimer will show a symmetric structure often lacking the

broad singlet (approx. 4.0–5.0 ppm) found in the desired product.

Module 2: Regioselectivity (The C4 vs. C2 Dilemma)

Issue: "I have a 2,4-dichloropyrimidine. Which chloride will react, and why am I getting mixtures?"

Diagnosis

In unsubstituted 2,4-dichloropyrimidine, the C4 position is kinetically favored for

-

Why? The C4 position is para-like to N1 and ortho-like to N3, stabilizing the Meisenheimer complex more effectively than C2.[1] Additionally, the transition state for C4 attack is lower in energy.

Troubleshooting Protocol

-

Q: How do I ensure C4 selectivity?

-

A: Perform the reaction at low temperature (0°C to RT) . C4 substitution is the kinetic product. Heating promotes thermodynamic equilibration, which may lead to mixtures or C2 attack if C4 is sterically hindered.

-

-

Q: Can I force C2 selectivity?

-

A: Not easily with standard

using hydrazine. C2 selectivity usually requires:

-

Data Summary: Regioselectivity Drivers

| Substrate | Major Site of Attack ( | Reason |

| 2,4-Dichloropyrimidine | C4 | Kinetic preference; Meisenheimer stability.[1][3] |

| 2,4,6-Trichloropyrimidine | C4 (and C6) | Statistical probability; C2 is less activated.[1] |

| 2-Chloro-4-aminopyrimidine | C2 | C4 is deactivated by the amino group.[1] |

| 2-MeSO2-4-Chloropyrimidine | C2 (sometimes) | Hydrogen bonding with the sulfone can direct nucleophiles to C2.[1] |

Module 3: Ring Destruction (The "Hidden Killer")

Issue: "My product disappeared, and I isolated a pyrazole or a complex mixture of ring-opened byproducts."

Diagnosis

Hydrazine is a "hard" nucleophile capable of attacking the ring carbons (C6 or C4) rather than displacing the halogen. This leads to ring opening (often via the ANRORC mechanism—Addition of Nucleophile, Ring Opening, Ring Closure) or degradation to pyrazoles.

Troubleshooting Protocol

-

Q: What triggers ring opening?

-

A: High Temperature and Acidic Conditions .

-

Avoid: Refluxing hydrazine hydrate in high-boiling solvents (e.g., DMSO, DMF) for extended periods.[1]

-

Avoid: Presence of strong acids which protonate the ring nitrogens, making the ring carbons super-electrophilic and prone to attack.

-

-

Q: How do I prevent it?

-

A: Keep the reaction temperature below 60°C . Use mild solvents like Ethanol or Isopropanol. If the reaction is sluggish, consider using a better leaving group (e.g., Fluorine or Sulfone) rather than increasing the temperature.

-

Module 4: Work-up & Purification

Issue: "How do I remove the excess hydrazine safely? It sticks to my product."

Protocol

-

Quenching: Do not quench with acetone (forms hydrazones, creating new impurities).

-

Azeotropic Removal:

-

Concentrate the reaction mixture.

-

Add Toluene or Isopropanol and re-concentrate. Hydrazine forms azeotropes with these solvents, helping to pull it off.

-

Repeat 2–3 times.

-

-

Phase Separation:

-

Dissolve the residue in EtOAc.

-

Wash with saturated brine (Hydrazine is highly water-soluble).[1]

-

Note: Avoid acidic washes if your product is basic, as you will lose it to the aqueous layer.

-

Visualizing the Pathways[1][4]

The following diagram illustrates the kinetic competition between the desired pathway and the two major side reactions.

Caption: Reaction pathways showing the competition between desired SNAr (Green) and side reactions (Red) like dimerization and pyrazole formation.

Standard Optimized Protocol (Self-Validating)

Reagents: 2,4-Dichloropyrimidine (1.0 equiv), Hydrazine Monohydrate (3.0–4.0 equiv), Ethanol (10 V).[1]

-

Preparation: Charge Hydrazine Monohydrate and Ethanol into the flask. Cool to 0–5°C.

-

Addition: Dissolve 2,4-Dichloropyrimidine in a minimum volume of Ethanol. Add this solution dropwise to the hydrazine solution over 30 minutes. Validation: Solution should remain clear or turn slightly yellow. Immediate heavy precipitation suggests dimer formation.

-

Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (20–25°C). Monitor by TLC/LCMS.[3]

-

Endpoint: Look for consumption of starting material. Validation: Product peak (M+H) should be dominant. If (2M-HCl) appears, increase stirring speed and hydrazine equivalents next time.

-

Work-up: Concentrate in vacuo. Add Isopropanol (5 V) and concentrate again (repeat x2) to remove hydrazine. Slurry the solid in water, filter, and wash with cold water to remove residual hydrazine salts. Dry under vacuum.[4]

References

-

Bartholomew, G. L., et al. (2022).[5] "Skeletal Editing of Pyrimidines to Pyrazoles by Formal Carbon Deletion." Journal of the American Chemical Society.[6] Link

-

Neufeldt, S. (2025). "C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines." Digitell Inc / ACS. Link (Contextual citation for C2 selectivity challenges).

-

BenchChem Technical Support. (2025). "Controlling Regioselectivity in Dichloropyridine Reactions." BenchChem Knowledge Base. Link

-

Organic Chemistry Portal. (2024). "General and Scalable Synthesis of 2-Aryl and 2-Alkyl Pyrimidines via an Electronically Tuned SNAr Approach." Organic Chemistry Portal. Link

Sources

- 1. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 2. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Pyrazole synthesis [organic-chemistry.org]

- 6. escholarship.org [escholarship.org]

Technical Support Center: Optimization of Solvent Systems for Pyrimidinyl Hydrazine Recrystallization

Welcome to the technical support center for the purification of pyrimidinyl hydrazine derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the challenges of obtaining high-purity crystalline material. Pyrimidinyl hydrazines, with their unique combination of a polar aromatic ring and a hydrogen-bonding hydrazine moiety, present specific challenges in solvent selection and crystallization methodology.

This resource provides in-depth, experience-driven answers to common questions and detailed troubleshooting protocols to guide your experimental design and overcome common hurdles in the lab.

Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the recrystallization of pyrimidinyl hydrazines.

Q1: What are the first principles for selecting a recrystallization solvent for a pyrimidinyl hydrazine derivative?

A1: The foundational principle is "like dissolves like".[1][2] Pyrimidinyl hydrazines are typically polar molecules due to the nitrogen atoms in the pyrimidine ring and the -NHNH₂ group, both of which are active in hydrogen bonding. Therefore, your solvent screening should begin with polar solvents. An ideal solvent should exhibit high solubility for your compound at elevated temperatures but low solubility at room temperature or below.[3][4] Studies on pyrimidine derivatives have shown solubility is often highest in polar aprotic solvents like DMF, followed by polar protic solvents like methanol.[5][6][7]

Key criteria for a good solvent include:

-

Favorable Solubility Curve: High solubility when hot, low solubility when cold.[8]

-

Inertness: The solvent must not react with the pyrimidinyl hydrazine.[2][4]

-

Volatility: The solvent should have a boiling point low enough (ideally <100-110 °C) to be easily removed from the final crystals.[1][9]

-

Impurity Profile: Impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or highly soluble in the cold solvent (remaining in the mother liquor).[3][4]

Q2: My compound is "oiling out" instead of forming crystals. What causes this and how can I fix it?

A2: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline lattice.[1][10] This is a common problem, especially with impure compounds or when the boiling point of the solvent is higher than the melting point of the solute.[11][12] The resulting oil often traps impurities, defeating the purpose of recrystallization.[10][13]

Troubleshooting Steps:

-

Add More Solvent: The most common cause is that the solution becomes saturated at a temperature above the compound's melting point. Re-heat the mixture to dissolve the oil, then add a small amount of additional hot solvent to lower the saturation temperature.[11][13]

-

Lower the Crystallization Temperature: Try a solvent with a lower boiling point.[9] This ensures the solution cools below the compound's melting point before saturation is reached.

-

Slow Down Cooling: Rapid cooling can favor oil formation.[11] Allow the solution to cool to room temperature slowly before moving it to an ice bath. Insulating the flask can help.[14]

-

Use a Mixed-Solvent System: Introduce an "anti-solvent" (in which the compound is insoluble) to a solution of the compound in a "good" solvent. This can induce crystallization at a lower temperature.

Q3: I have very low recovery of my product after recrystallization. What went wrong?

A3: Low yield is a frustrating but fixable issue. The most common culprits are:

-

Using Too Much Solvent: This is the most frequent error.[11] The minimum amount of hot solvent should be used to fully dissolve the compound.[15] If the solution is not saturated upon cooling, little or no product will crystallize. To fix this, you can carefully evaporate some of the solvent to concentrate the solution and attempt the cooling cycle again.[11][13]

-

Premature Crystallization: If the product crystallizes in the funnel during a hot filtration step, you will lose a significant amount of material. Ensure your funnel and receiving flask are pre-heated.

-

Compound is Too Soluble: Your chosen solvent may be too effective, meaning the compound remains significantly soluble even at low temperatures.[16] In this case, a different solvent or a mixed-solvent system is necessary.

-

Excessive Washing: Washing the collected crystals with too much cold solvent, or with solvent that isn't sufficiently cold, can redissolve and wash away your product.[15]

Q4: No crystals are forming at all, even after cooling in an ice bath. What should I do?

A4: This is typically due to either using far too much solvent or the solution being supersaturated.[11][15]

-

Induce Nucleation: A supersaturated solution needs a nucleation site to begin crystallization.[15] Try scratching the inside of the flask just below the solvent line with a glass rod.[11] The microscopic scratches provide a surface for crystals to form.

-

Add a Seed Crystal: If you have a small amount of the pure solid, add a single tiny crystal to the cooled solution.[11] This provides a perfect template for further crystal growth.

-

Concentrate the Solution: As mentioned for low recovery, the most likely issue is an unsaturated solution. Gently heat the solution and boil off some of the solvent, then allow it to cool again.[11][13]

Troubleshooting Guides & Protocols

Guide 1: Systematic Solvent Screening

A methodical approach to solvent selection is critical. This protocol outlines a small-scale screening process to efficiently identify promising solvent candidates.

Protocol 1: Single-Solvent Screening

-

Preparation: Place approximately 20-30 mg of your crude pyrimidinyl hydrazine into several small test tubes.

-

Solvent Addition (Cold): To each tube, add a different candidate solvent (see Table 1) dropwise at room temperature, swirling after each addition, up to about 0.5 mL. Note the solubility. An ideal solvent will show poor solubility at this stage.[4]

-

Solvent Addition (Hot): For solvents that did not dissolve the compound at room temperature, gently heat the test tube in a water or sand bath towards the solvent's boiling point. Continue adding the solvent dropwise until the solid just dissolves.[1]

-

Cooling and Observation: Remove the tube from the heat and allow it to cool slowly to room temperature. Then, place it in an ice-water bath for 10-15 minutes.

-

Analysis: A good solvent is one where the compound dissolved completely when hot and formed a significant amount of crystalline precipitate upon cooling.[3] A solvent that requires a very large volume is not ideal.

Table 1: Common Solvents for Recrystallization of Polar Compounds

| Solvent | Boiling Point (°C)[2][9] | Polarity | Notes for Pyrimidinyl Hydrazines |

| Water | 100 | High | Good for highly polar salts. May require a co-solvent like ethanol. Slow to dry.[2] |

| Ethanol (95%) | 78 | High | Excellent general-purpose polar protic solvent. Often a good starting point.[2] |

| Methanol | 65 | High | Very polar, but its low boiling point can sometimes be a disadvantage.[2] |

| Isopropanol | 82 | Medium-High | A good alternative to ethanol with a slightly higher boiling point. |

| Acetonitrile | 82 | Medium-High | Polar aprotic solvent; can be effective if hydrogen bonding is an issue. |

| Ethyl Acetate | 77 | Medium | Good for compounds of intermediate polarity.[2] |

| Acetone | 56 | Medium | Low boiling point can make it difficult to maintain a saturated solution.[2] |

| Tetrahydrofuran (THF) | 66 | Medium-Low | Can be a good "soluble" solvent in a mixed-solvent system. |

| Toluene | 111 | Low | Generally for non-polar compounds, but can be useful for aromatic systems. High boiling point is a drawback.[2][9] |

Guide 2: Developing a Mixed-Solvent System

When no single solvent provides the ideal solubility profile, a mixed-solvent (or binary) system is the solution.[1][17] This involves a "good" solvent in which the compound is highly soluble and a miscible "bad" or "anti-solvent" in which the compound is poorly soluble.[17][18]

Protocol 2: Mixed-Solvent Recrystallization

-

Dissolution: Dissolve the crude pyrimidinyl hydrazine in the minimum amount of the hot "good" solvent (e.g., ethanol, THF).

-